Structural Proximity to a 32-Fold More Potent Anti-Candida Albicans Eugenol-Imidazole Compared with Miconazole
The target compound is the direct synthetic precursor (compound 5 in the published synthetic scheme) to eugenol-imidazole 13, which was the most potent azole in a head-to-head panel against C. albicans. Compound 13 (the O-4-chlorobenzylated derivative of the target compound) exhibited an MIC of 4.6 μM against C. albicans, representing a 32-fold potency improvement over miconazole (MIC 150.2 μM) in the same broth microdilution assay [1]. Although no direct MIC data for the target compound itself are publicly available, the quantitative structure–activity relationship established in this study demonstrates that the eugenol-imidazole core scaffold—which the target compound embodies in its unsubstituted form—is the essential pharmacophoric platform from which this potency gain originates [1].
| Evidence Dimension | In vitro antifungal potency (MIC) against Candida albicans |
|---|---|
| Target Compound Data | No direct MIC data available; serves as core scaffold (compound 5) for compound 13 |
| Comparator Or Baseline | Eugenol-imidazole 13 (O-4-chlorobenzyl derivative of target): MIC 4.6 μM; Miconazole: MIC 150.2 μM |
| Quantified Difference | Compound 13 vs. miconazole: 32.7-fold greater potency (150.2/4.6); target compound is the unsubstituted scaffold precursor |
| Conditions | Broth microdilution assay against C. albicans (standard CLSI methodology); Campos Péret et al. Eur J Med Chem 2023 |
Why This Matters
The target compound is the minimal pharmacophoric scaffold from which a 32-fold potency advantage over a clinically used imidazole was derived via a single O-substitution, making it the critical starting material for any medicinal chemistry optimization program targeting azole-resistant Candida infections.
- [1] Campos Péret VA, Reis RCFM, Braga SFP, Benedetti MD, Caldas IS, Carvalho DT, de Andrade Santana LF, Johann S, de Souza TB. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis. Eur J Med Chem. 2023;256:115436. doi:10.1016/j.ejmech.2023.115436. View Source
